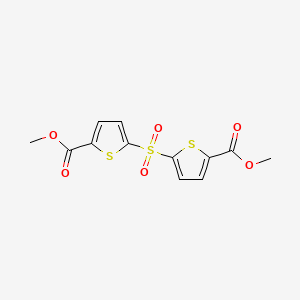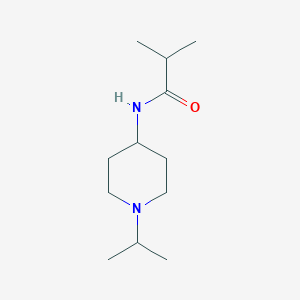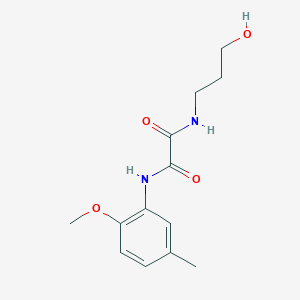![molecular formula C18H17N3O2 B5204112 N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)
N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide, commonly known as DMXAA, is a synthetic molecule that has been extensively studied for its anti-tumor properties. It was first identified as a potential anti-cancer agent in the 1980s and has since undergone numerous preclinical and clinical trials.
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood, but it is believed to act through the induction of tumor necrosis factor-alpha (TNF-α) production. TNF-α is a cytokine that plays a key role in the immune response to cancer. DMXAA is thought to activate the immune system and promote the production of TNF-α, which in turn leads to tumor cell death.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase vascular permeability, which leads to increased tumor uptake of chemotherapy drugs. DMXAA has also been shown to induce apoptosis, or programmed cell death, in tumor cells. In addition, DMXAA has been shown to activate immune cells, such as macrophages and natural killer cells, which play a key role in the immune response to cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMXAA is its potent anti-tumor activity in preclinical studies. It has shown efficacy in a variety of cancer models and has been shown to enhance the efficacy of chemotherapy and radiation therapy. However, DMXAA has also shown limitations in clinical trials. It has been associated with significant toxicity, including fever, chills, and hypotension. In addition, some studies have shown that DMXAA may have limited efficacy in certain types of cancer.
Direcciones Futuras
There are several future directions for DMXAA research. One area of interest is the development of new formulations of DMXAA that may reduce toxicity and improve efficacy. Another area of interest is the identification of biomarkers that may predict response to DMXAA therapy. Finally, there is interest in combining DMXAA with other immunotherapies to enhance the anti-tumor immune response.
Métodos De Síntesis
DMXAA can be synthesized using a multi-step process involving the reaction of 2-methyl-4-nitrophenol with 3,5-dimethylisoxazole in the presence of a base, followed by reduction of the resulting intermediate with zinc dust and acetic acid. The final step involves the reaction of the resulting amine with nicotinoyl chloride to yield DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its anti-tumor properties and has shown promising results in preclinical studies. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propiedades
IUPAC Name |
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylphenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-9-14(17-12(2)21-23-13(17)3)6-7-16(11)20-18(22)15-5-4-8-19-10-15/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSORDRKCKYFFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(ON=C2C)C)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylphenyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5204035.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5204041.png)
![2-isopropyl-5-methylcyclohexyl [(4-bromophenyl)thio]acetate](/img/structure/B5204046.png)
![ethyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5204051.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5204057.png)
![6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5204065.png)

![ethyl 4-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5204096.png)
![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5204118.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204125.png)
![methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5204142.png)

